1.1 Compound Description: This series of novel compounds, including derivatives 9(a–e) and 10(a–g), were synthesized and characterized using various spectroscopic techniques []. These compounds were evaluated for their antileukemic activity against human leukemic cell lines (K562 and CEM) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide assay. Notably, compounds 9c, 9e, and 10f, featuring an electron-withdrawing halogen substituent at the para position on the phenyl ring, exhibited excellent in vitro potency against the tested human leukemia cells.
3.1 Compound Description: This series of compounds (6a-6j) was designed and synthesized from intermediate chalcones []. The synthesized compounds were characterized by FT-IR, 1H-NMR, Mass spectroscopy and elemental analysis. These compounds were tested for their anti-tubercular activity. The agar dilution method (In vitro M. tuberculosis method) was employed for anti-tubercular screening.
4.1 Compound Description: Starting with 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole (3), a five-step synthesis was employed to produce the title compound []. Characterization of the compound involved techniques such as 1H-NMR, 13C-NMR, MS, and HPLC. Additionally, single-crystal X-ray diffraction was used to confirm its structure. In a NanoBRETTM TE intracellular glycogen synthase kinase-3β assay, the pyrimido [4,5-b] indole 2 displayed an IC50 value of 2.24 µM.
5.1 Compound Description: Inspired by Ibrutinib's core pharmacophore, researchers developed this novel epidermal growth factor receptor (EGFR) inhibitor, compound 19 (CHMFL-EGFR-202) []. It exhibited potent inhibition against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. A KINOMEscan assay, encompassing 468 kinases/mutants, revealed compound 19's good selectivity profile (S score (1) = 0.02), Notably, it did not show significant activity against INSR and IGF1R kinases.
6.1. Compound Description: Using the structure of PCI-32765 (ibrutinib), a BTK kinase inhibitor known to possess FLT3 kinase activity, as a starting point, researchers employed a structure-guided drug design approach to discover compound 18 (CHMFL-FLT3-122) []. This compound displayed an IC50 of 40 nM against FLT3 kinase and showed over 10-fold selectivity over BTK kinase.
N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-difluorophenyl)-2-[4-({7-ethoxy-5-[(2R)-piperidin-2-ylmethoxy]quinazolin
7.1 Compound Description: These compounds represent a novel class of chemical entities designed for the treatment of diseases, particularly proliferative diseases like cancer. The invention also encompasses the use of these compounds in pharmaceutical compositions for treating proliferative diseases [].
8.1 Compound Description: These compounds (9a-e) were synthesized using microwave irradiation and evaluated for their antibacterial activity [].
10.1 Compound Description: This compound is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It shows improved ADME properties, a low risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models [].
11.1 Compound Description: ERA-923, a new selective ER modulator, was studied for its antiestrogen properties in preclinical models, particularly focusing on its efficacy in tamoxifen-sensitive and -resistant tumors and its uterotropic effects [].
12.1 Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) identified through lead optimization of keto-benzimidazole compounds [].
17.1 Compound Description: The invention focuses on 2-[6-(3-Amino-piperidin-1-yl)methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-succinic benzonitrile (referred to as compound I) and its polymorphic forms []. It encompasses compositions containing compound I, processes for its preparation, kits, articles related to these compositions, and methods of using these compositions for treating various diseases.
18.1 Compound Description: A series of 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives, including BZ2, BZ3, BZ4, BZ5, BZ6, and BZ7, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains [].
19.1 Compound Description: This compound was synthesized efficiently through an eight-step process, demonstrating a practical approach to its production [].
20.1 Compound Description: The crystal structure of the title compound reveals a planar arrangement of the pyrazole ring and its oxy-ethanone substituent, while the sulfonyl ring adopts a perpendicular orientation relative to the pyrazole []. The residues in the crystal lattice form a layered structure stabilized by hydrogen bonding.
21.1 Compound Description: This invention introduces a novel crystalline form of 6-hydroxy-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-2-(4-methoxyphenyl) benz[b]thiophene hydrochloride, aiming to address diseases associated with estrogen insufficiency, such as cardiovascular disease, hyperlipidemia, and osteoporosis [].
22.1 Compound Description: This compound and its pharmaceutically acceptable salts act as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors, showing promise for treating cancers, especially non-small cell lung cancer (NSCLC), including brain metastases [].
23.1 Compound Description: This invention relates to (4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds, which act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [].
5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one and 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one
24.1 Compound Description: These two compounds, synthesized through a multi-step process involving diazonium coupling and cyclization reactions, were subsequently evaluated for their antimicrobial properties [].
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)
25.1 Compound Description: BI 1356, also known by its proposed trade name ONDERO, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor currently undergoing clinical trials for type 2 diabetes treatment [, , ]. It exhibits high potency and selectivity for DPP-4, with a longer duration of action compared to other DPP-4 inhibitors.
26.1 Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist that exhibits both hyperalgesic and analgesic effects in a rat model of trigeminal neuropathic pain [, ].
27.1 Compound Description: These novel compounds (2a-f, 3a-e, 4a-e, 5a-e) were synthesized and tested for their antitubercular and antifungal activity [].
28.1 Compound Description: This series of compounds was investigated for their CCR5 anti-HIV-1 activity using the Electron-Topological Method (ETM), revealing key structural features associated with activity [].
Arylsulfonates of Spiropyrazolines and O-Tosylate-β-(Benzimidazol-1-yl)propioamidoxyme
29.1 Compound Description: These compounds were synthesized as part of a study investigating the tosylation of β-aminopropioamidoximes and their structural variations based on the starting amidoxime and base strength [].
3-(N-hetaryl)-5-amino-1H-1,2,4-triazoles
30.1 Compound Description: These compounds, particularly 3-(piperidin-1-yl)-5-amino-1H-1,2,4-triazole, demonstrate copper corrosion inhibition properties in chloride environments [].
31.1 Compound Description: These derivatives (7a-k) were synthesized and characterized, exhibiting promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes [].
9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles
32.1 Compound Description: These compounds (3a-d) were prepared using 7-substituted-2-naphthols and substituted α-cyano-4-methoxycinnamonitriles, with 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile (4) as an intermediate [].
33.1 Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. It demonstrates a favorable pharmacological profile with potential for the treatment of psychosis [].
34.1 Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor identified through lead optimization studies, showing promising in vitro and in vivo activity in cancer models [].
4-(4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-Methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives
35.1 Compound Description: Several derivatives of these novel ring systems were synthesized via cyclocondensation reactions [].
36.1 Compound Description: This compound, C18H24N6O·H2O, has been structurally characterized using X-ray crystallography. Its crystal structure exhibits zigzag chains of alternating organic and water molecules stabilized by hydrogen bonding [].
37.1 Compound Description: Hu7691, a selective AKT inhibitor developed at Zhejiang University, targets the PI3K/AKT/MTOR signaling pathway implicated in tumor cell growth and proliferation [].
38.1 Compound Description: This compound (C21H28N4O4) has been structurally characterized using X-ray crystallography [].
39.1 Compound Description: This mefloquine derivative, a 1:1 methanol solvate (C19H18F6N2O2·CH3OH), has been crystallized and its structure elucidated [].
40.1 Compound Description: HTL22562, discovered through structure-based drug design, is a potent and selective CGRP receptor antagonist []. Its structure, determined in complex with the CGRP receptor at 1.6 Å resolution, reveals key interactions for its activity.
Piperidin-1-yl and Azepin-1-yl Carboxylates
41.1 Compound Description: This invention focuses on piperidin-1-yl and azepin-1-yl carboxylates, specifically targeting the development of compounds that act as agonists of the M4 muscarinic receptor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.